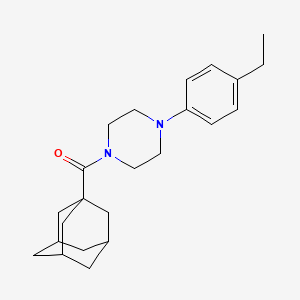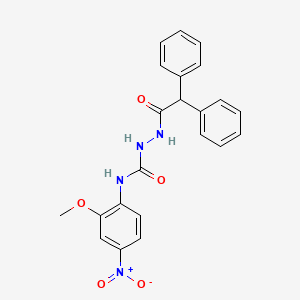![molecular formula C17H17N3O4S B4127745 N-[(2-methoxy-4-nitrophenyl)carbamothioyl]-3,5-dimethylbenzamide](/img/structure/B4127745.png)
N-[(2-methoxy-4-nitrophenyl)carbamothioyl]-3,5-dimethylbenzamide
Vue d'ensemble
Description
N-[(2-methoxy-4-nitrophenyl)carbamothioyl]-3,5-dimethylbenzamide is an organic compound that belongs to the class of thioamides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxy-4-nitrophenyl)carbamothioyl]-3,5-dimethylbenzamide typically involves the reaction of 2-methoxy-4-nitroaniline with 3,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with carbon disulfide and a suitable catalyst to form the final thioamide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2-methoxy-4-nitrophenyl)carbamothioyl]-3,5-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The thioamide linkage can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Formation of 2-amino-4-nitrophenyl derivatives.
Reduction: Formation of 2-methoxy-4-aminophenyl derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
N-[(2-methoxy-4-nitrophenyl)carbamothioyl]-3,5-dimethylbenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of N-[(2-methoxy-4-nitrophenyl)carbamothioyl]-3,5-dimethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. The nitro group and thioamide linkage play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme-catalyzed reactions and disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-methoxy-4-nitrophenyl isothiocyanate
- 2-methoxy-4-nitrobenzoic acid
- N,2-dimethoxy-N-methyl-4-nitrobenzamide
Uniqueness
N-[(2-methoxy-4-nitrophenyl)carbamothioyl]-3,5-dimethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitro group and a thioamide linkage distinguishes it from other similar compounds, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
N-[(2-methoxy-4-nitrophenyl)carbamothioyl]-3,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-10-6-11(2)8-12(7-10)16(21)19-17(25)18-14-5-4-13(20(22)23)9-15(14)24-3/h4-9H,1-3H3,(H2,18,19,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCOWCROJGBOMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-(3-nitrophenyl)urea](/img/structure/B4127667.png)
![4-({[(4-methyl-1-piperazinyl)amino]carbonothioyl}amino)-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4127668.png)

![N-(2,4-dimethoxyphenyl)-3-[1-(3-thienylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B4127687.png)

![Methyl 2-[(4-methylpiperazin-1-yl)carbamoylamino]benzoate;hydrochloride](/img/structure/B4127695.png)
![N-[2-(phenylthio)phenyl]acetamide](/img/structure/B4127709.png)

![N-(3,4-DICHLOROPHENYL)-N'-[1-(4-PYRIDYL)ETHYL]UREA](/img/structure/B4127720.png)
![1,4-bis(benzenesulfonyl)-N-[2-(morpholine-4-carbonyl)phenyl]piperazine-2-carboxamide](/img/structure/B4127721.png)

![3-{4-[(1-Phenylethyl)sulfamoyl]phenyl}propanoic acid](/img/structure/B4127730.png)
![N-[4-(diethylamino)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B4127742.png)
![4,4-dimethyl-1-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B4127755.png)
